molecular formula C17H22O2 B1594675 Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene CAS No. 25053-09-2

Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene

Cat. No.: B1594675
CAS No.: 25053-09-2
M. Wt: 258.35 g/mol
InChI Key: WWNGFHNQODFIEX-UHFFFAOYSA-N
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Description

Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene is a complex polymer that combines the properties of its constituent monomers. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The polymerization of 2-Propenoic acid, 2-methyl-, methyl ester with 1,3-butadiene and ethenylbenzene typically involves free radical polymerization. The reaction is initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The polymerization process can be carried out in bulk, solution, or emulsion, depending on the desired properties of the final product.

Industrial Production Methods

In industrial settings, the polymerization is often conducted in large reactors where the monomers are mixed with the initiator and other additives. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure a consistent product. Emulsion polymerization is commonly used for large-scale production as it allows for better control over the molecular weight distribution and particle size of the polymer.

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.

    Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl and carboxyl groups.

    Reduction: Formation of alcohol groups.

    Substitution: Formation of halogenated polymers.

Scientific Research Applications

Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of dental materials and prosthetics due to its biocompatibility and mechanical properties.

    Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of this polymer involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, van der Waals interactions, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and chemical resistance of the material.

Comparison with Similar Compounds

Similar Compounds

    Polymethyl methacrylate (PMMA): A polymer of 2-Propenoic acid, 2-methyl-, methyl ester without the incorporation of 1,3-butadiene and ethenylbenzene.

    Styrene-butadiene rubber (SBR): A copolymer of 1,3-butadiene and ethenylbenzene without the incorporation of 2-Propenoic acid, 2-methyl-, methyl ester.

Uniqueness

Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene combines the properties of its constituent monomers, resulting in a material with enhanced mechanical strength, chemical resistance, and versatility. This makes it unique compared to other similar polymers, which may lack one or more of these properties.

Properties

CAS No.

25053-09-2

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H8.C5H8O2.C4H6/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2

InChI Key

WWNGFHNQODFIEX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1

Canonical SMILES

CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1

25053-09-2

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A methyl methacrylate-styrene-butadiene multi-stage graft copolymer was prepared as follows. Initially, 1.36 grams of potassium persulfate was dissolved in 98.64 grams of distilled water. Then, 0.68 gram of sodium formaldehyde sulfoxylate (Hydrosulfite AWC PEA) was weighed into a 100 ml. volumetric flask and brought up to volume with distilled water. Into a three-neck flask was weighed 65.94 grams of 45.5% of a carboxylated SBR latex with 39% bound styrene (Polysar 6500-LS, Polysar Ltd.) and 34.0 grams of styrene. The three-neck flask was then set up on a hotplate/stirrer and a thermometer, a reflux condenser and a stopper were inserted in the necks. Nitrogen was then hooked up to the thermometer side of the flask and the hose from the reflux condenser was vented to the hood. After agitation was begun, the flask was gently purged with nitrogen for 5 minutes. Then, 10 ml. of the sodium formaldehyde sulfoxylate solution and 10 ml. of the potassium persulfate solution were added to the flask. The flask was then heated to a temperature of about 80° C. while stirring. After the temperature reached 80° C., the heat was turned off and the temperature was allowed to cool down to about 40° C. while still stirring. Then, 35.0 grams of methyl methacrylate and 0.35 gram of 1,3-butylene dimethacrylate (Rocryl 970) were weighed into a cylindrical separatory funnel which was placed on the flask and the contents added. After addition of 10 ml. of the sodium formaldehyde sulfoxylate solution and 10 ml. of the potassium persulfate solution, the flask was heated to a temperature of about 80° C. The reaction was allowed to proceed at a temperature of about 70°-80° C. for 1 hour. After 1 hour, the heat was turned off and the mixture was allowed to cool to about 40° C. The mixture was then removed from the flask and dried. The product was a multi-stage graft copolymer comprising a hard portion with about 35 percent by weight of cross-linked methyl methacrylate grafted onto about 35 percent by weight of styrene grafted onto a rubbery portion with about 30 percent by weight of styrene-butadiene copolymer.
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1.36 g
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98.64 g
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0.68 g
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34 g
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Synthesis routes and methods II

Procedure details

A grafted copolymer (MBS) in which methylmethacrylate and styrene are grafted to butadiene rubber, which is prepared by MRC Co. as C223-A Grade, is employed.
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Synthesis routes and methods III

Procedure details

The procedures of Referencial Example C-1 were repeated for the reaction except that 60 parts of a monomer mixture of 70% methyl methacrylate and 30% styrene was used in place of 60 parts of the monomer mixture of acrylonitrile and styrene, finally obtaining a powdery methyl methacrylate-butadiene-styrene copolymer.
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Synthesis routes and methods IV

Procedure details

This step is to polymerize a shell part around the core part prepared from the third step. Firstly, 197.5 g of ion exchange water, 117.75 g of methyl methacrylate, 9.25 g of ethyl acrylate and 13.8 g of potassium stearate (in 8 wt % solution) were mixed to prepare a pre-emulsion. To the latex prepared from the third step, the pre-emulsion and 69.2 g of potassium persulfate (in 1 wt % solution) were simultaneously and continuously introduced for 1 hour to carry out the reaction of the shell part. While the temperature in the reactor was kept constantly at 70° C., the reaction was aged for 1 hour to complete the polymerization. The final product had a particle size of 190 nm.
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197.5 g
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potassium stearate
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13.8 g
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